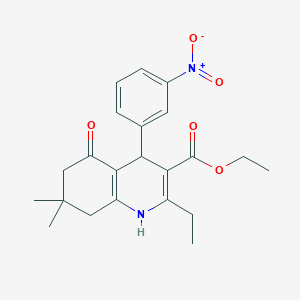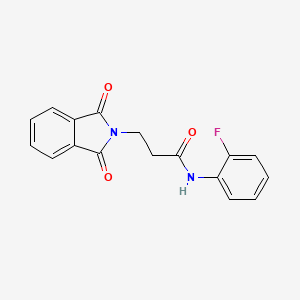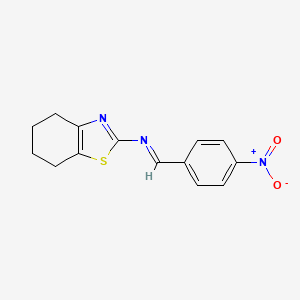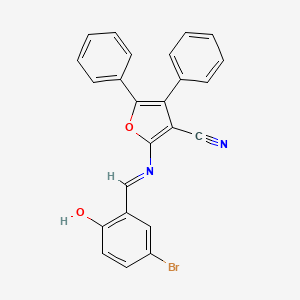![molecular formula C27H23N7O B11702363 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11702363.png)
6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a triazine core and multiple aromatic rings, makes it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction between 2-methoxynaphthaldehyde and hydrazine hydrate under acidic conditions forms the hydrazone intermediate.
Cyclization to Triazine: The hydrazone intermediate undergoes cyclization with cyanuric chloride in the presence of a base such as triethylamine to form the triazine core.
Substitution Reactions: The final compound is obtained by substituting the remaining positions on the triazine ring with diphenylamine groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.
Reduction: Reduction reactions may target the triazine ring or the hydrazone linkage.
Substitution: Aromatic substitution reactions can occur on the naphthalene and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Drug Development: Potential use as a scaffold for designing new therapeutic agents.
Medicine
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.
Industry
Dyes and Pigments: Employed in the production of dyes and pigments due to its stable aromatic structure.
Agriculture: Used in the formulation of agrochemicals such as herbicides and pesticides.
作用机制
The mechanism of action of 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound’s aromatic rings and hydrazone linkage allow it to form stable complexes with these targets, leading to various biological effects. The triazine core may also participate in electron transfer reactions, contributing to its activity.
相似化合物的比较
Similar Compounds
- **6-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
- **6-{(2E)-2-[(2-chloronaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
Uniqueness
The unique combination of a methoxy group on the naphthalene ring and the specific hydrazone linkage distinguishes 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine from similar compounds. This structural uniqueness may contribute to its distinct chemical and biological properties.
属性
分子式 |
C27H23N7O |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
2-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H23N7O/c1-35-24-17-16-19-10-8-9-15-22(19)23(24)18-28-34-27-32-25(29-20-11-4-2-5-12-20)31-26(33-27)30-21-13-6-3-7-14-21/h2-18H,1H3,(H3,29,30,31,32,33,34)/b28-18+ |
InChI 键 |
VRIPFECEWFCPCS-MTDXEUNCSA-N |
手性 SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11702294.png)




![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11702316.png)

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide](/img/structure/B11702324.png)

![2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11702336.png)
![(1E)-1-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11702337.png)


![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11702367.png)
